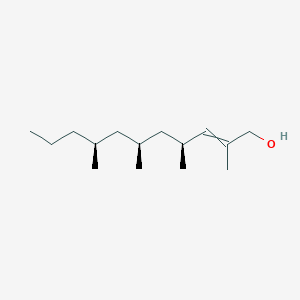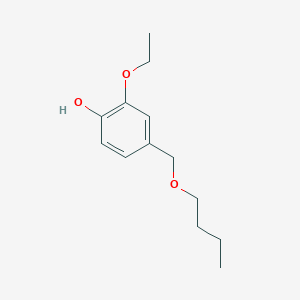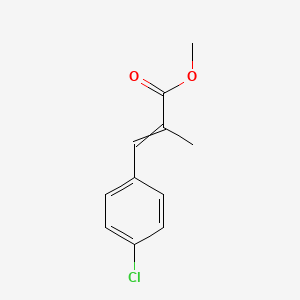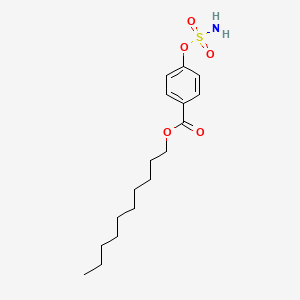
2,2,3-Trimethylnon-3-en-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethylnon-3-en-5-one is an organic compound with the molecular formula C12H22O It is a ketone with a nonane backbone, featuring three methyl groups and a double bond at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylnon-3-en-5-one can be achieved through several methods. One common approach involves the aldol condensation of 2,2,3-trimethylbutanal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the enone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to achieve high yields and purity. The process is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trimethylnon-3-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond or the ketone group is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,2,3-Trimethylnon-3-en-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 2,2,3-Trimethylnon-3-en-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds or covalent interactions with active sites, influencing biochemical pathways. The double bond may also participate in conjugation reactions, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3-Trimethylpentane: A structurally similar compound with a shorter carbon chain and no double bond.
2,2,3-Trimethylbutanal: A related aldehyde with similar methyl group positioning but different functional groups.
Uniqueness
2,2,3-Trimethylnon-3-en-5-one is unique due to its combination of a nonane backbone, three methyl groups, and a double bond, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and industry.
Propriétés
Numéro CAS |
330969-91-0 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
2,2,3-trimethylnon-3-en-5-one |
InChI |
InChI=1S/C12H22O/c1-6-7-8-11(13)9-10(2)12(3,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
HMLMWQGARVBHMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C=C(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)

![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)



![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)

![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)


